molecular formula C15H11N3O B7543734 N-quinolin-3-ylpyridine-3-carboxamide

N-quinolin-3-ylpyridine-3-carboxamide

Cat. No.: B7543734
M. Wt: 249.27 g/mol
InChI Key: KXURZPIILZXOIW-UHFFFAOYSA-N
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Description

N-quinolin-3-ylpyridine-3-carboxamide is a synthetic carboxamide derivative based on the privileged quinoline scaffold, designed for advanced pharmacological and biological research. This compound is of significant interest in early-stage drug discovery, particularly in the fields of oncology and immunology. Quinoline-3-carboxamide analogues have demonstrated potent and selective antagonism of the P2X7 receptor (P2X7R), a key player in the tumor microenvironment . P2X7R is overexpressed in many cancers, and its inhibition has been shown to induce apoptotic cell death and exert anti-proliferative effects in various cancer cell lines, including breast cancer (MCF-7) models . Furthermore, the quinoline carboxamide core structure is recognized as a multi-target agent, with related compounds exhibiting additional bioactivities such as lipoxygenase (LOX) inhibition and antioxidant properties, which are relevant to the study of inflammatory diseases . The molecular structure of this compound, featuring a carboxamide linker, is strategically designed to influence metabolic stability and optimize pharmacodynamic properties . Researchers can utilize this compound as a key chemical tool to explore novel signaling pathways and validate new therapeutic targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-quinolin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(12-5-3-7-16-9-12)18-13-8-11-4-1-2-6-14(11)17-10-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXURZPIILZXOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Carbodiimide reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitate amide bond formation via activation of the carboxylic acid to an reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often employed to suppress racemization and enhance coupling efficiency. In a representative procedure, quinoline-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere, followed by sequential addition of EDC (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Pyridine-3-amine (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

Workup and Purification

Post-reaction, the mixture is diluted with ice-cold water to precipitate the crude product, which is extracted with ethyl acetate. Column chromatography on silica gel (eluent: 5–10% methanol in dichloromethane) yields purified N-quinolin-3-ylpyridine-3-carboxamide. This method typically achieves yields of 70–85%, with purity confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Nanocatalyst-Assisted Synthesis

Palladium Nanoparticle Catalysis

Recent advances in nanocatalysis leverage palladium-supported nanoparticles for amidation. γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles (18–53 nm) enable coupling under mild conditions (85°C, 4 hours) in choline azide medium. The reaction proceeds via oxidative addition of the carboxylic acid to Pd(0), followed by transmetallation with the amine and reductive elimination to form the amide bond. This protocol achieves yields up to 95% with minimal catalyst loading (40 mg) and excellent recyclability over five cycles.

Comparative Advantages

Nanocatalysts offer enhanced surface area and catalytic activity, reducing reaction times and energy consumption. However, scalability and nanoparticle recovery pose practical challenges, limiting industrial adoption.

Acid Chloride Intermediate Route

Chlorination and Amidation

Quinoline-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. The resultant acid chloride is reacted with pyridine-3-amine in tetrahydrofuran (THF) at 0°C, yielding the amide after aqueous workup. This method, while efficient (80–90% yield), necessitates stringent moisture control and generates stoichiometric HCl byproducts.

Metal-Free Organocatalytic Approach

Base-Promoted Coupling

A solvent-free protocol employs 1,8-diazabicycloundec-7-ene (DBU) as a organocatalyst to activate the carboxylic acid via deprotonation. Heating the mixture at 100°C for 6 hours facilitates direct amidation without metal catalysts, achieving 75–80% yield. This method aligns with green chemistry principles but requires elevated temperatures.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantage
Carbodiimide-mediatedEDC/HOBt70–8512–24 hHigh reproducibility
Nanocatalyst-assistedPd nanoparticles85–954 hRecyclable catalyst
Acid chloride routeSOCl₂80–906 hNo coupling agents required
Metal-free organocatalysisDBU75–806 hEnvironmentally benign

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆): δ 11.06 (s, 1H, NH), 8.96 (d, J = 2.0 Hz, 1H, quinoline-H), 8.48 (s, 1H, pyridine-H), 8.39 (dd, J = 1.4, 4.8 Hz, 1H, pyridine-H), 8.30–8.25 (m, 4H, aromatic-H), 7.87 (dd, J = 2.4, 9.0 Hz, 1H, quinoline-H).
HRMS (ESI): m/z calcd for C₁₆H₁₂N₃O [M + H]⁺: 262.0975, found: 262.0972 .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-ylmethylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-quinolin-3-ylpyridine-3-carboxamide has been explored for its anticancer properties , particularly as an inhibitor of protein kinases, which play a crucial role in cell proliferation. Studies have shown that this compound can inhibit PIM-1 and PIM-2 kinases, leading to apoptosis in various cancer cell lines, including prostate (PC-3), liver (HepG-2), and myeloid leukemia (NFS-60) cells. The compound's ability to induce caspase activation further supports its potential as a therapeutic agent against cancer .

Case Studies: Anticancer Activity

Study ReferenceCell Lines TestedKey Findings
PC-3, HepG-2, NFS-60Induced apoptosis; inhibited PIM kinases
M. tuberculosisIdentified as a promising hit against tuberculosis

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial and antiviral properties . Its structure allows for interactions with various biological targets, making it a candidate for further investigation in drug discovery aimed at treating infectious diseases .

Treatment of Inflammatory Diseases

The compound has been studied for its potential in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It has been suggested that quinoline derivatives can modulate immune responses, thus providing therapeutic benefits in managing IBD .

Case Study: Treatment of IBD

Study ReferenceCondition TreatedTreatment Method
Ulcerative ColitisOral administration of roquinimex

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of new materials and catalysts due to its unique chemical properties. Its structure allows it to serve as a building block for synthesizing complex heterocyclic compounds, which are valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-quinolin-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of N-quinolin-3-ylpyridine-3-carboxamide, emphasizing substituent positions and molecular differences:

Compound Name Substituents/Modifications Molecular Formula Key Features/Activity
Linomide Phenylmethyl, hydroxyl at quinoline-4 C₁₇H₁₆N₂O₂ Antiangiogenic activity via cytostatic effects on endothelial cells .
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide 2-phenylquinoline, 4-carboxamide linkage C₂₁H₁₄N₃O Increased lipophilicity due to phenyl group; no reported bioactivity .
N-quinolin-5-ylpyridine-3-carboxamide Quinolin-5-yl instead of 3-yl C₁₅H₁₁N₃O Altered nitrogen position may affect receptor binding; similar molecular weight .
N-(2,6-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide Dichlorophenyl, pyridin-3-yl at quinoline-2 C₂₁H₁₃Cl₂N₃O Electron-withdrawing Cl groups enhance stability; uncharacterized activity .
2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide Chloro-substituted pyridine, ethylamino linker C₁₇H₁₅ClN₄O Enhanced membrane permeability due to flexible linker; no bioactivity data .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Linomide’s hydroxyl group improves aqueous solubility but may limit blood-brain barrier penetration. Dichlorophenyl-substituted analogs () exhibit higher logP values, favoring membrane permeability but risking toxicity .
  • Linker Flexibility: Compounds with ethylamino or pyrrolidine linkers (Evidences 6–7) may exhibit improved conformational adaptability for target engagement .

Q & A

Q. Q1. What are the established synthetic routes for N-quinolin-3-ylpyridine-3-carboxamide, and how do reaction conditions impact yield?

Answer: The synthesis typically involves a multi-step sequence:

Quinoline core formation : Cyclization of substituted anilines with acryloyl derivatives under acidic conditions (e.g., polyphosphoric acid) .

Amide bond formation : Coupling the quinoline intermediate with pyridine-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF .

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/DMF mixtures .
Key variables :

  • Catalyst choice (e.g., Pd/C for cross-coupling steps improves regioselectivity) .
  • Solvent polarity (DMF enhances amidation efficiency vs. THF for sterically hindered substrates) .

Q. Q2. How is the structure of this compound validated experimentally?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.9 ppm; the amide proton (NH) resonates at δ 10.2–10.8 ppm .
    • ¹³C NMR : Carbonyl (C=O) at δ 165–168 ppm; pyridine/quinoline carbons at δ 120–150 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 290–300 (exact mass depends on substituents) .
  • X-ray crystallography : Confirms planarity of the quinoline-pyridine system and hydrogen bonding in the carboxamide group .

Q. Q3. What in vitro assays are used for preliminary biological screening of this compound?

Answer:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
  • Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Answer:

Substituent Effect on Activity Reference
Quinoline C-2 Cl ↑ Cytotoxicity (IC₅₀ ↓ 30–50%)
Pyridine N-oxide ↓ Solubility, ↑ Metabolic stability
Carboxamide → Urea Loss of kinase inhibition
Methodology :
  • Parallel synthesis of analogs with systematic substituent variation.
  • Molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .

Q. Q5. How can contradictory cytotoxicity data in literature be resolved?

Answer: Contradictions arise from:

  • Cell line variability : HeLa (cervical) vs. HepG2 (liver) may show differential sensitivity due to expression of target kinases .
  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
    Resolution strategies :
  • Meta-analysis : Pool data from ≥3 independent studies using standardized protocols.
  • Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of sensitive vs. resistant cell lines .

Q. Q6. What advanced techniques improve solubility and bioavailability of this compound?

Answer:

  • Salt formation : Co-crystallization with succinic acid increases aqueous solubility 5-fold .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances tumor targeting .
  • Prodrug design : Phosphate ester derivatives improve intestinal absorption in preclinical models .

Q. Q7. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IC (hexane/IPA 85:15) to resolve enantiomers (Rf difference ≥1.5) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
  • Circular dichroism (CD) : Verify absolute configuration by comparing experimental and simulated spectra .

Q. Q8. What in vivo models are suitable for pharmacokinetic profiling?

Answer:

  • Rodent models :
    • IV administration : Calculate t₁/₂, Cmax, and AUC₀–24h .
    • Tissue distribution : LC-MS/MS quantification in liver, kidney, and tumor .
  • Zebrafish xenografts : Rapid screening of tumor penetration using fluorescent analogs .

Q. Q9. How do computational methods aid in target identification?

Answer:

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) .
  • Molecular dynamics simulations : Predict stability of compound-kinase complexes over 100-ns trajectories .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map binding partners in cell lysates .

Q. Q10. What strategies mitigate off-target effects in kinase inhibition?

Answer:

  • Selective mutagenesis : Engineer kinases with "gatekeeper" residues (e.g., T790M in EGFR) to test specificity .
  • Proteome-wide profiling : Use KINOMEscan® to assess selectivity across 468 kinases .
  • Fragment-based design : Replace pyridine with indole to reduce affinity for non-target kinases .

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